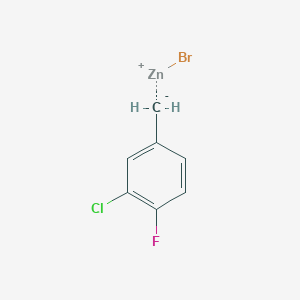
3-Chloro-4-fluorobenzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrClFZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is valuable in the field of synthetic chemistry due to its reactivity and versatility.
Preparation Methods
3-Chloro-4-fluorobenzylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Chloro-4-fluorobenzyl bromide+Zn→3-Chloro-4-fluorobenzylzinc bromide
Industrial production methods may involve the use of more efficient and scalable techniques, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Chloro-4-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
3-Chloro-4-fluorobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorobenzylzinc bromide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the benzyl group to the electrophilic partner, forming a new carbon-carbon bond. This process is often catalyzed by palladium complexes, which undergo oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
3-Chloro-4-fluorobenzylzinc bromide can be compared with other similar organozinc compounds, such as:
- 3-Chloro-2-fluorobenzylzinc bromide
- 4-Chloro-3-fluorobenzyl bromide
- 3-Chloro-4-fluorobenzyl bromide
These compounds share similar reactivity patterns but differ in their specific substituents and positions on the benzene ring, which can influence their reactivity and applications. The unique combination of chlorine and fluorine substituents in this compound provides distinct electronic and steric properties, making it particularly useful in certain synthetic applications.
Properties
Molecular Formula |
C7H5BrClFZn |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-1-fluoro-4-methanidylbenzene |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
PZSWGRVWQNQUMK-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)F)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















